molecular formula C24H20N2O6 B11649131 Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate

Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate

Cat. No.: B11649131
M. Wt: 432.4 g/mol
InChI Key: GRIHLDVOCZCCSC-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate is an organic compound with a complex structure, featuring multiple benzene rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate typically involves multi-step organic reactions. The process begins with the formation of the benzene rings, followed by the introduction of carbamoyl groups and diacetate functionalities. Common reagents used in these reactions include acetic anhydride, benzene derivatives, and catalysts such as sulfuric acid or phosphoric acid. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Industry: The compound can be used in the production of advanced materials, coatings, and polymers with unique properties.

Mechanism of Action

The mechanism of action of Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups enable it to form specific bonds or interactions with these targets, modulating their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate
  • Benzene-1,2-diylbis(aminobenzene-3,1-diyl) diacetate
  • Benzene-1,2-diylbis(hydroxybenzene-3,1-diyl) diacetate

Uniqueness

Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

[3-[[2-[(3-acetyloxybenzoyl)amino]phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C24H20N2O6/c1-15(27)31-19-9-5-7-17(13-19)23(29)25-21-11-3-4-12-22(21)26-24(30)18-8-6-10-20(14-18)32-16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30)

InChI Key

GRIHLDVOCZCCSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC(=O)C

Origin of Product

United States

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